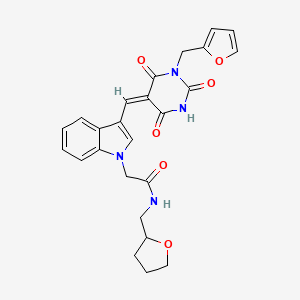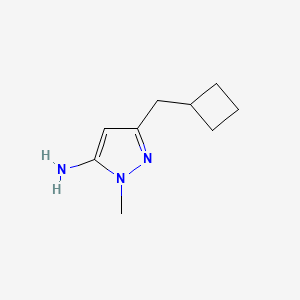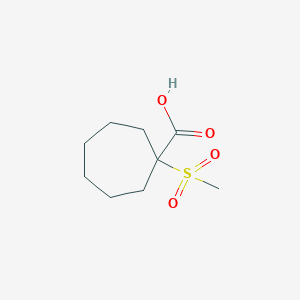
1-Methanesulfonylcycloheptane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 1-Methanesulfonylcycloheptane-1-carboxylic acid involves several steps. One common method includes the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Industrial production methods often involve the use of advanced synthetic techniques and high-purity reagents to ensure the compound’s quality and consistency .
Analyse Des Réactions Chimiques
1-Methanesulfonylcycloheptane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Applications De Recherche Scientifique
1-Methanesulfonylcycloheptane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential therapeutic applications, including drug development, is ongoing.
Industry: The compound’s stability and reactivity make it valuable in various industrial processes
Mécanisme D'action
The mechanism of action of 1-Methanesulfonylcycloheptane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. Detailed studies on its molecular targets and pathways are essential to fully understand its effects .
Comparaison Avec Des Composés Similaires
1-Methanesulfonylcycloheptane-1-carboxylic acid can be compared with other similar compounds, such as:
1-Aminocyclopropane-1-carboxylic acid: Known for its role as a precursor to the plant hormone ethylene.
Naphthenic acids: These are naturally occurring compounds in crude oil, known for their complex mixture of acyclic, cyclo-aliphatic, and aromatic carboxylic acids.
The uniqueness of this compound lies in its specific structure and reactivity, which make it suitable for a wide range of applications in research and industry.
Propriétés
Formule moléculaire |
C9H16O4S |
|---|---|
Poids moléculaire |
220.29 g/mol |
Nom IUPAC |
1-methylsulfonylcycloheptane-1-carboxylic acid |
InChI |
InChI=1S/C9H16O4S/c1-14(12,13)9(8(10)11)6-4-2-3-5-7-9/h2-7H2,1H3,(H,10,11) |
Clé InChI |
SGNPGBGTVYCMDO-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C1(CCCCCC1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



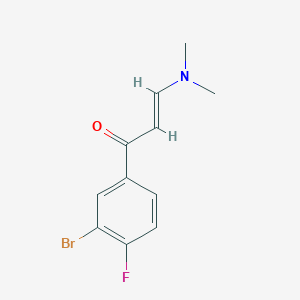


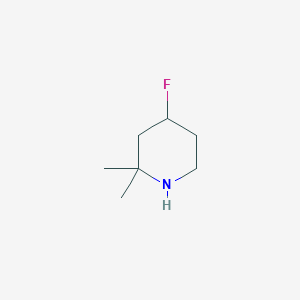
![4,9-Diazadispiro[2.2.2.2]decane 2hcl](/img/structure/B13074205.png)
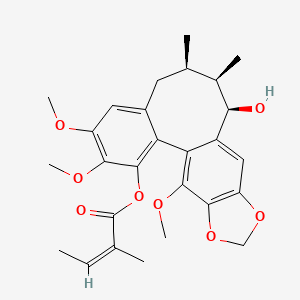
![[5-(4-Chlorophenyl)-1,2-oxazol-3-YL]methanethiol](/img/structure/B13074216.png)
![3-{[5-(Propylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}propanoic acid](/img/structure/B13074221.png)
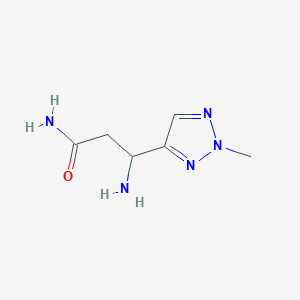
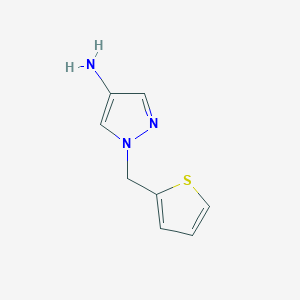
![(3S)-3-{[(benzyloxy)carbonyl]amino}-3-cyclobutylpropanoic acid](/img/structure/B13074230.png)
